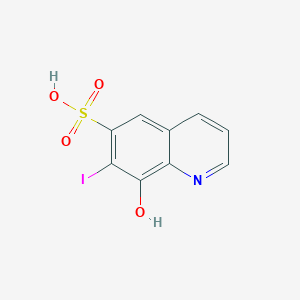
8-Hydroxy-7-iodoquinoline-6-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-iodoquinoline-6-sulfonic acid: is an organic compound with the molecular formula C9H6INO4S and a molecular weight of 351.12 g/mol . This compound is known for its applications in various scientific fields, particularly in analytical chemistry for the spectrophotometric determination of iron (III) ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid typically involves the iodination of 8-hydroxyquinoline followed by sulfonation. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The sulfonation step involves the reaction of the iodinated product with sulfuric acid or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of sulfonate esters or amides.
Scientific Research Applications
Chemistry: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is widely used in analytical chemistry for the spectrophotometric determination of metal ions, particularly iron (III) ions. It forms a colored complex with iron (III) ions, which can be measured using UV-Vis spectroscopy .
Biology and Medicine: In biological research, this compound is used as a chelating agent to study metal ion interactions in biological systems. It is also used in the development of diagnostic assays for detecting metal ions in biological samples .
Industry: In industrial applications, this compound is used in the formulation of reagents for water and wastewater treatment. It is also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid involves its ability to chelate metal ions. The hydroxyl and sulfonic acid groups in the compound coordinate with metal ions, forming stable complexes. This chelation process is crucial for its use in analytical chemistry and biological research .
Comparison with Similar Compounds
- 8-Hydroxyquinoline-5-sulfonic acid
- 8-Hydroxyquinoline
- 7-Iodo-8-hydroxyquinoline
Comparison: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is unique due to the presence of both iodine and sulfonic acid groups, which enhance its chelating ability and spectrophotometric properties. Compared to 8-Hydroxyquinoline-5-sulfonic acid, the iodine atom in this compound provides additional reactivity and specificity in metal ion detection .
Properties
CAS No. |
292644-23-6 |
|---|---|
Molecular Formula |
C9H6INO4S |
Molecular Weight |
351.12 g/mol |
IUPAC Name |
8-hydroxy-7-iodoquinoline-6-sulfonic acid |
InChI |
InChI=1S/C9H6INO4S/c10-7-6(16(13,14)15)4-5-2-1-3-11-8(5)9(7)12/h1-4,12H,(H,13,14,15) |
InChI Key |
ZMUMAXFIUNXXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)O)I)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994455.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11994458.png)
![4-[(4-Ethoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11994467.png)
![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)
![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)

![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)




